molecular formula C20H14ClN3O4 B15016526 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

Cat. No.: B15016526
M. Wt: 395.8 g/mol
InChI Key: LBJQVJZPOBGIRD-LPYMAVHISA-N
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Description

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a hydrazine moiety, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE typically involves a multi-step process. One common method includes the condensation of 4-nitrophenylhydrazine with an aldehyde or ketone to form the corresponding hydrazone. This intermediate is then reacted with 4-chlorobenzoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZOATE
  • 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-FLUOROBENZOATE

Uniqueness

The uniqueness of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzoate ester differentiates it from similar compounds, potentially leading to unique applications and properties.

Properties

Molecular Formula

C20H14ClN3O4

Molecular Weight

395.8 g/mol

IUPAC Name

[2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C20H14ClN3O4/c21-16-7-5-14(6-8-16)20(25)28-19-4-2-1-3-15(19)13-22-23-17-9-11-18(12-10-17)24(26)27/h1-13,23H/b22-13+

InChI Key

LBJQVJZPOBGIRD-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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